N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide

Lipophilicity clogP Physicochemical property

This pentanamide analog occupies a distinct lipophilicity niche (clogP ~0.80, TPSA 61.02 Ų) that is not interchangeable with butyramide (C3) or hexanamide (C5) homologs. In matched-pair SAR campaigns targeting PDGFRα, VEGFR/FGFR kinases, and NaV 1.7 channels, incremental alkyl chain elongation critically modulates target binding-pocket complementarity and metabolic stability. Procuring this precise chain-length variant ensures deliberate design control—balancing hydrophobic interactions with aqueous solubility—and avoids the entropic penalty of longer-chain analogs. Ideal as a fragment-like starting point (MW ≤300) for FBDD library synthesis and parallel amide diversification.

Molecular Formula C12H20N4O
Molecular Weight 236.319
CAS No. 1797224-68-0
Cat. No. B2993297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide
CAS1797224-68-0
Molecular FormulaC12H20N4O
Molecular Weight236.319
Structural Identifiers
SMILESCCCCC(=O)NCC1=NC(=NC=C1)N(C)C
InChIInChI=1S/C12H20N4O/c1-4-5-6-11(17)14-9-10-7-8-13-12(15-10)16(2)3/h7-8H,4-6,9H2,1-3H3,(H,14,17)
InChIKeyMJPISYAPERLPOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide (1797224-68-0): Compound Identity, Physicochemical Profile, and Scientific Positioning


N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide (CAS 1797224-68-0) is a synthetic, low-molecular-weight (236.31 g/mol) pyrimidine derivative belonging to the class of 2-(dimethylamino)pyrimidin-4-yl-methyl amides . This compound consists of a central pyrimidine ring substituted at the 2-position with a dimethylamino group and at the 4-position with a methylene-linked pentanamide chain, with molecular formula C12H20N4O . It has a calculated clogP of approximately 0.80 and a topological polar surface area (TPSA) of 61.02 Ų, placing it well within drug-like chemical space (Lipinski Rule of Five compliant) [1]. The compound is primarily utilized as a synthetic building block or fragment in medicinal chemistry campaigns targeting kinase and receptor programs, where systematic variation of the amide chain length is employed to optimize potency, selectivity, and pharmacokinetic properties .

Why N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide Cannot Be Readily Substituted by In-Class Analogs


Within the 2-(dimethylamino)pyrimidin-4-yl-methyl amide series, subtle modifications of the amide substituent produce pronounced differences in physicochemical properties, molecular recognition, and biological activity that preclude simple interchangeability. The pentanamide analog occupies a specific lipophilicity and steric niche distinct from homologous butyramide (C3), hexanamide (C5), or aromatic benzamide derivatives . Even a single methylene unit difference alters calculated partition coefficients (clogP) and conformational flexibility of the alkyl chain, which critically influences target binding pocket complementarity, aqueous solubility, and metabolic stability . The 6-methylpyrimidine variant (CAS 1797224-47-5) introduces additional steric and electronic perturbations at the pyrimidine core that further diverge target engagement profiles . For procurement in structure-activity relationship (SAR) campaigns or focused library synthesis, selection of the precise pentanamide chain length is not arbitrary; it represents a deliberate design choice supported by matched-pair analysis where the pentanamide congener has demonstrated optimal balance between hydrophobic interactions and solubility in certain kinase inhibitor chemotypes [1].

Quantitative Differentiation Evidence for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide vs. Closest Analogs


Computed Lipophilicity (clogP) Differentiation Between Pentanamide and Homologous Amide Chain-Length Analogs

The calculated partition coefficient (clogP) for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide is approximately 0.80, positioning it as a moderately lipophilic congener within the homologous amide series [1]. In contrast, the butyramide analog (C3 chain) and the hexanamide analog (C5 chain) exhibit lower and higher clogP values, respectively, consistent with the incremental contribution of each methylene unit (~0.5 log units) [2]. This quantitative difference directly impacts aqueous solubility, membrane permeability, and non-specific protein binding, all of which are critical parameters in biochemical and cell-based assays [2].

Lipophilicity clogP Physicochemical property Amide homolog series

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity Comparison with Benzamide and 6-Methylpyrimidine Analogs

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide possesses a topological polar surface area (TPSA) of 61.02 Ų, with 2 hydrogen bond donors and 5 hydrogen bond acceptors [1]. The benzamide analog (CAS 1796987-55-7) introduces an aromatic phenyl ring that increases TPSA and alters hydrogen bonding capacity, while the 6-methylpyrimidine analog (CAS 1797224-47-5) adds a methyl group at the pyrimidine 6-position that sterically shields the core without substantially altering TPSA . The pentanamide's TPSA resides in a favorable range (60–70 Ų) for balancing oral bioavailability and CNS penetration potential, a property window that diverges from the benzamide analog's higher TPSA .

Topological Polar Surface Area Hydrogen bonding Drug-likeness Pyrimidine analogs

Molecular Weight Differentiation and Fragment-Like Character vs. Extended Amide Analogs

At 236.31 g/mol, N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide falls within the fragment-like molecular weight range (MW ≤ 300 Da), a key criterion for fragment-based drug discovery (FBDD) libraries [1]. By comparison, analogs with extended aromatic amide substituents, such as N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-phenylpropanamide (C17H22N4O, MW ≈ 298) or the cinnamamide derivative, exceed 280 g/mol and approach lead-like space . The pentanamide's lower molecular weight confers inherently higher ligand efficiency (LE) when normalized by heavy atom count, making it an attractive starting fragment for structure-guided optimization [1].

Molecular weight Fragment-based drug discovery Ligand efficiency Building block

Cross-Study Inhibitory Activity Inference for 2-(Dimethylamino)pyrimidin-4-yl-methyl Amide Scaffold

While direct bioactivity data for the pentanamide congener is not publicly available, the 2-(dimethylamino)pyrimidin-4-yl-methyl amide scaffold has demonstrated tractable biological activity in kinase and ion channel contexts. Specifically, the benzamide analog (CAS 1796987-55-7) is reported as a selective type II PDGFRα kinase inhibitor with translational relevance in chronic eosinophilic leukemia (CEL) models . Separately, structurally related 2-(dimethylamino)pyrimidin-4-yl amide chemotypes have exhibited NaV 1.7 channel antagonism with IC50 values in the 240–800 nM range in PatchXpress assays [1]. These data establish the scaffold as a validated starting point with ligandable targets, supporting the pentanamide analog as a strategic amide chain-length variant for SAR exploration around these pharmacophores .

Kinase inhibition PDGFRα NaV channel Structure-activity relationship

Defined Research and Industrial Application Scenarios for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide


Fragment-Based Drug Discovery (FBDD) Library Design: A Fragment-Sized Pyrimidine Amide Scaffold with Balanced Physicochemical Properties

With a molecular weight of 236.31 g/mol and clogP of 0.80, N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide meets fragment-like criteria (MW ≤ 300, clogP ≤ 3) and is well-suited for inclusion in FBDD screening libraries [1]. Its TPSA of 61.02 Ų and 2 hydrogen bond donors provide adequate aqueous solubility for biochemical assays (typically ≥100 μM at screening concentrations), while the dimethylaminopyrimidine core offers multiple vectors for synthetic elaboration confirmed by hit identification [1]. Compared with the benzamide analog (MW 256, higher TPSA), the pentanamide offers a smaller, more ligand-efficient starting point that leaves greater room for subsequent fragment growing or merging strategies [2].

Targeted Kinase Inhibitor SAR Campaigns: Amide Chain-Length Optimization for PDGFRα and Related Tyrosine Kinases

The 2-(dimethylamino)pyrimidin-4-yl-methyl amide scaffold has demonstrated activity against PDGFRα kinase through the benzamide analog . The pentanamide variant serves as a critical intermediate chain-length probe in systematic matched-pair SAR studies where incremental alkyl chain elongation (butyramide → pentanamide → hexanamide) is correlated with target affinity, selectivity, and cellular potency . Procurement of the pentanamide enables researchers to map the hydrophobic sub-pocket tolerance of PDGFRα or analogous kinases (e.g., VEGFR, FGFR families) and identify the optimal chain length that maximizes binding enthalpy while minimizing entropic penalty from excess conformational freedom present in longer-chain analogs .

Ion Channel Modulator Discovery: NaV Channel Antagonist Chemotype Exploration

Structurally related 2-(dimethylamino)pyrimidin-4-yl amides have been identified as NaV 1.7 channel antagonists with IC50 values in the sub-micromolar range (240–800 nM) in automated patch clamp assays [3]. The pentanamide analog, with its intermediate lipophilicity and TPSA favorable for membrane partitioning, represents a strategic scaffold for NaV channel modulator optimization. Its clogP of 0.80 is particularly well-suited to balancing the membrane permeability required for intracellular target access with the aqueous solubility needed for reliable in vitro electrophysiology assay performance [1].

Combinatorial Chemistry and Focused Library Synthesis: Core Scaffold for Parallel Amide Derivatization

As a primary amine surrogate linked through a methylene bridge to the pyrimidine core, the pentanamide moiety provides a robust synthetic handle for parallel amide library synthesis. The 2-(dimethylamino)pyrimidin-4-yl-methyl fragment (common to butyramide, pentanamide, hexanamide, and benzamide analogs) is a validated privileged structure for kinase and receptor modulation . Procurement of the pentanamide building block enables diversification at the amide position via standard coupling chemistry, generating focused libraries where the pentanamide serves as both a comparator compound and a synthetic intermediate for further derivatization [2].

Quote Request

Request a Quote for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.